N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride
Description
N-(2,6-Dimethylphenyl)-2-piperidin-1-ylacetamide hydrochloride (CAS 65797-42-4) is a synthetic compound with a core structure comprising a 2,6-dimethylphenyl group linked to a piperidine ring via an acetamide bridge. Its synthesis involves reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by substitution with hexahydroazepine (piperidine) . The hydrochloride salt enhances solubility and stability. Pharmacologically, it exhibits local anesthetic and antiarrhythmic activity due to sodium channel blockade, akin to lidocaine and related agents .
Properties
CAS No. |
77966-90-6 |
|---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-7-6-8-13(2)15(12)16-14(18)11-17-9-4-3-5-10-17;/h6-8H,3-5,9-11H2,1-2H3,(H,16,18);1H |
InChI Key |
VBHDRHQPSDOHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Haloacetylation-Substitution Route
This two-step process remains the most widely adopted industrial method, as detailed in US Patent 8,541,578B2 and modified for piperidine systems:
Step 1: N-Chloroacetylation of 2,6-Xylidine
2,6-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane under nitrogen atmosphere:
2,6-Xylidine + ClCH₂COCl → N-(2,6-Dimethylphenyl)-2-chloroacetamide + HCl
Optimized Conditions
- Molar ratio (aniline:chloroacetyl chloride): 1:1.05
- Temperature: 0–5°C (exothermic control)
- Yield: 89–92% after recrystallization (hexane/ethyl acetate)
Step 2: Piperidine Substitution
The chloroacetamide intermediate undergoes nucleophilic displacement with piperidine:
N-(2,6-Dimethylphenyl)-2-chloroacetamide + Piperidine → N-(2,6-Dimethylphenyl)-2-piperidin-1-ylacetamide + HCl
Critical parameters from scaled production:
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Piperidine equivalents | 3.0–3.5 | <3: Incomplete substitution |
| >3.5: Emulsification issues | ||
| Solvent | Ethanol/water (7:3) | Pure ethanol: Slower kinetics |
| Temperature | 80–85°C | <70°C: Reaction stalls |
| Time | 8–10 h | Prolonged: Decomposition |
Post-reaction workup involves:
- Neutralization with 5% NaOH to pH 7.5–8.0
- Liquid-liquid extraction (ethyl acetate)
- Solvent evaporation under reduced pressure
Hydrochloride Salt Formation
The free base is treated with 37% HCl in isopropanol:
N-(2,6-Dimethylphenyl)-2-piperidin-1-ylacetamide + HCl → Target compound
Crystallization yields 95–97% pure product after washing with cold diethyl ether.
One-Pot Microwave-Assisted Synthesis
Recent advances from the Royal Society of Chemistry demonstrate accelerated synthesis using microwave irradiation:
Reaction Setup
- Reagents: 2,6-dimethylaniline (1 eq), chloroacetyl chloride (1.1 eq), piperidine (3.2 eq)
- Solvent: Acetonitrile (0.5 M)
- Irradiation: 300 W, 120°C, 20 min
Advantages
- Total time reduction from 12 h to 35 min
- Yield improvement (94% vs. 85% conventional)
- Reduced piperidine usage (3.2 vs. 3.5 eq)
Industrial-Scale Challenges and Solutions
Byproduct Formation
The primary impurity (5–7%) is bis-alkylated piperidine, formed via over-reaction at the acetamide nitrogen. Mitigation strategies include:
Crystallization Optimization
Patent data reveals three polymorphic forms with varying bioavailability:
| Polymorph | Melting Point | Solubility (mg/mL) | Stability |
|---|---|---|---|
| Form I | 189–191°C | 12.4 | Hygroscopic |
| Form II | 195–197°C | 9.8 | Non-hygroscopic |
| Form III | 182–184°C | 15.2 | Metastable |
Seeding with Form II crystals during salt precipitation ensures phase purity (>99.5%) for pharmaceutical use.
Analytical Characterization
Spectroscopic Profiles
- δ 7.14–7.09 (m, 3H, aromatic)
- δ 3.72 (s, 2H, COCH₂N)
- δ 2.84–2.79 (m, 4H, piperidine H-α)
- δ 1.62–1.53 (m, 6H, piperidine H-β/γ)
- δ 2.25 (s, 6H, CH₃)
- 3280 cm⁻¹ (N-H stretch)
- 1654 cm⁻¹ (C=O amide I)
- 1541 cm⁻¹ (N-H amide II)
- 1287 cm⁻¹ (C-N stretch)
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetic acid, while reduction may produce N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide .
Scientific Research Applications
Chemistry
N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical modifications, including oxidation and reduction reactions.
Table 1: Common Reactions and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous solvent |
| Substitution | Nucleophiles (e.g., amines) | Basic conditions |
Biology
Research indicates that this compound interacts with sodium channels in neuronal cell membranes, which is significant for its potential use as a local anesthetic. By blocking these channels, it inhibits the propagation of nerve impulses, reducing pain sensation .
Medicine
This compound has been investigated for its potential antiarrhythmic properties. Its mechanism involves stabilizing cardiac rhythm by modulating ion channel activity .
Case Study: Local Anesthetic Properties
A study demonstrated that the compound exhibited effective local anesthetic properties comparable to lidocaine, making it a candidate for further development in pain management therapies .
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique structural characteristics and reactivity .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride involves its interaction with sodium channels in neuronal cell membranes. By blocking these channels, the compound prevents the influx of sodium ions, thereby inhibiting the propagation of nerve impulses. This action results in the reduction of pain sensation and the stabilization of cardiac rhythm .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound belongs to a class of aminoamide local anesthetics and antiarrhythmics. Key structural analogs and their properties are compared below:
Table 1: Structural and Pharmacological Comparison
Structural Analysis
- Piperidine vs. Pyrrolizidine/Pyrrolidine : The target compound’s piperidine ring (6-membered) contrasts with pyrrolizidine (fused 5- and 6-membered rings in SUN 1165) or pyrrolidine (5-membered). Larger rings may enhance receptor binding affinity but alter metabolic pathways .
- Substituents on the Amide Chain: Lidocaine’s diethylamino group confers rapid onset due to high hydrophilicity, whereas the target compound’s piperidine-1-yl group may prolong duration via increased lipid solubility .
- Aromatic Ring Modifications : All analogs retain the 2,6-dimethylphenyl group, critical for reducing cardiotoxicity compared to unsubstituted phenyl rings .
Pharmacodynamic and Kinetic Differences
- Potency : Bupivacaine’s butyl group increases lipid solubility, enhancing potency and duration compared to mepivacaine (methyl group) or the target compound .
- Metabolism: Piperidine derivatives undergo hepatic CYP450-mediated oxidation, whereas lidocaine’s diethylamino group is metabolized via amidases, affecting elimination half-life .
- Toxicity: The 2,6-dimethyl substitution minimizes arrhythmogenic risks compared to non-substituted analogs (e.g., older anesthetics like procainamide) .
Impurities and Related Compounds
The target compound shares impurities with lidocaine and mepivacaine, including:
- 2,6-Dimethylaniline: A genotoxic impurity formed during synthesis .
- N-Oxide Derivatives : Oxidation products (e.g., Lidocaine N-oxide) with reduced activity .
- Chloroacetamide Intermediates : Residual intermediates like 2-chloro-N-(2,6-dimethylphenyl)acetamide may arise from incomplete substitution .
Research and Clinical Relevance
- Antiarrhythmic Potential: SUN 1165, a pyrrolizidine analog, demonstrates selective sodium channel blockade in preclinical studies, suggesting structural flexibility for optimizing antiarrhythmic efficacy .
- Local Anesthetic Development : Modifications to the piperidine ring (e.g., methyl or butyl groups in mepivacaine/bupivacaine) guide the design of long-acting agents with tailored onset/duration profiles .
Biological Activity
N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Synthesis
The synthesis of N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with piperidine under controlled conditions to yield the final product. The overall reaction can be summarized as follows:
-
Formation of Intermediate :
-
Final Product Formation :
Properties
| Property | Value |
|---|---|
| CAS No. | 77966-90-6 |
| Molecular Formula | C15H23ClN2O |
| Molecular Weight | 282.81 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride |
| InChI Key | VBHDRHQPSDOHPO-UHFFFAOYSA-N |
N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride exhibits its biological activity primarily through its interaction with sodium channels in neuronal cell membranes. By blocking these channels, the compound inhibits the influx of sodium ions, which is crucial for the propagation of nerve impulses. This mechanism results in analgesic effects and stabilization of cardiac rhythms.
Pharmacological Applications
- Local Anesthetic : The compound has been investigated for its potential use as a local anesthetic due to its sodium channel-blocking properties.
- Antiarrhythmic Agent : Its ability to stabilize cardiac rhythms suggests potential applications in treating arrhythmias.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting cancer cell proliferation in various cell lines .
Case Study 1: Analgesic Effects
A study examined the efficacy of N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride in a rat model of neuropathic pain. Results indicated a significant reduction in pain sensitivity compared to control groups, demonstrating its potential as an analgesic agent.
Case Study 2: Anticancer Activity
In vitro studies showed that derivatives of this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 0.67 µM to 3.45 µM, indicating potent activity against these cell lines.
Q & A
Q. What methodologies enable comparative analysis of this compound’s reactivity with other acetamide derivatives?
- Methodological Answer :
- Competitive Reaction Studies : React equimolar mixtures of analogs (e.g., chloro- vs. methyl-substituted phenyl rings) with a common nucleophile (e.g., thiophenol) and quantify substitution rates via GC-MS.
- Hammett Plots : Correlate substituent σ values with reaction rates to elucidate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
